molecular formula C15H13BrN4O3 B15086734 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione

9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B15086734
M. Wt: 377.19 g/mol
InChI Key: BUEAMIWWFIXVEQ-UHFFFAOYSA-N
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Description

The compound 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. It features a purine core, which is a fundamental structure in many biologically active molecules, and a bromophenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the purine ring.

    Reduction: Reduction reactions can target the carbonyl group in the oxopropan-2-yl moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s purine core makes it a potential candidate for studying enzyme interactions and nucleotide analogs. It can be used in assays to investigate the activity of purine-related enzymes.

Medicine

The compound may have potential therapeutic applications due to its structural similarity to biologically active purines. It could be explored as a lead compound in drug discovery for diseases related to purine metabolism.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can bind to enzymes and receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione apart is its purine core, which is not present in the similar compounds listed. This core structure is crucial for its potential biological activity and applications in medicinal chemistry.

Properties

Molecular Formula

C15H13BrN4O3

Molecular Weight

377.19 g/mol

IUPAC Name

9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H13BrN4O3/c1-8(12(21)9-3-5-10(16)6-4-9)20-7-17-11-13(22)18-15(23)19(2)14(11)20/h3-8H,1-2H3,(H,18,22,23)

InChI Key

BUEAMIWWFIXVEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)N2C=NC3=C2N(C(=O)NC3=O)C

Origin of Product

United States

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